![molecular formula C10H14ClN B2614555 trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride CAS No. 131844-40-1](/img/structure/B2614555.png)
trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .
Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .
Scientific Research Applications
Synthesis and Chemical Properties
Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride has been utilized in various synthesis processes. Overberger and Nishiyama (1981) detailed its preparation alongside other cyclopropyl acids and amines, highlighting its role in developing asymmetric cyclopropyl compounds (Overberger & Nishiyama, 1981). Additionally, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moieties, demonstrating the versatility of cyclopropyl compounds in creating effective enzyme inhibitors, potentially useful in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Biological and Pharmacological Studies
In the realm of biological and pharmacological research, Liu et al. (1993) used trans-2-phenylmethylcyclopropane, a related compound, to investigate radical intermediates in methane monooxygenase, an enzyme with significant biotechnological applications (Liu et al., 1993). Furthermore, Kato et al. (1984) synthesized N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives and examined their analgesic activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Kato et al., 1984).
Enzymatic Reactions and Catalysis
Research by Lu, Yang, and Silverman (1996) on the monoamine oxidase-catalyzed oxidative rearrangement of trans,trans-1-(Aminomethyl)-2-methoxy-3-phenylcyclopropane, a compound structurally similar to trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride, provides insights into the enzymatic reactions and catalysis of cyclopropyl compounds (Lu, Yang, & Silverman, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOMBQOBYEIIY-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H]1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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